2,4,5-Trichloromandelic acid

Description

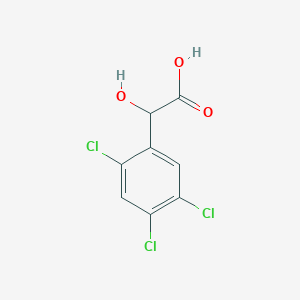

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(2,4,5-trichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFLMFCJMMEJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80931707 | |

| Record name | Hydroxy(2,4,5-trichlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14299-51-5 | |

| Record name | 2,4,5-Trichloromandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014299515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(2,4,5-trichlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TRICHLOROMANDELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OS49679N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2,4,5 Trichloromandelic Acid

Established Synthetic Pathways for Substituted Mandelic Acids

The synthesis of mandelic acid and its substituted derivatives is of significant interest due to their application as chiral resolving agents and building blocks in the pharmaceutical industry. researchgate.net Traditional chemical synthesis of mandelic acid involves the acid-catalyzed hydrolysis of mandelonitrile (B1675950), which is the cyanohydrin of benzaldehyde (B42025). wikipedia.orgscribd.com Mandelonitrile can be prepared by reacting benzaldehyde with sodium bisulfite to form an adduct, which then reacts with sodium cyanide. wikipedia.orgscribd.com Alternative routes include the base hydrolysis of phenylchloroacetic acid or dibromacetophenone, and the reaction of phenylglyoxal (B86788) with alkalis. wikipedia.org

For substituted mandelic acids, various synthetic strategies have been developed. One approach involves the highly diastereoselective arylation of the lithium enolate of a dioxolanone derived from optically active (S)-mandelic acid and pivalaldehyde. acs.org This method allows for the synthesis of substituted (R)-benzylic acids. acs.org Another strategy is the direct synthesis of 2-pyrone-4,6-dicarboxylic acid and trans-aconitic acid from renewable sources like gallic acid and tannic acid through oxidative cleavage. rsc.org

Biocatalytic methods have also emerged as a sustainable alternative. These processes often utilize enzymes like nitrilases, which catalyze the hydrolysis of nitriles to the corresponding carboxylic acids. researchgate.net For instance, the arylacetonitrilase from Pseudomonas fluorescens EBC191 converts (S)-mandelonitrile to (S)-mandelic acid. researchgate.net Genetic modification of the L-phenylalanine pathway in E. coli has enabled the direct biosynthesis of optically pure mandelic acid from glucose. nih.gov

Targeted Synthesis of 2,4,5-Trichloromandelic Acid Analogues for Research Purposes

The synthesis of specific analogues of this compound is crucial for various research applications, including the development of analytical standards and the investigation of metabolic pathways. A common precursor for these syntheses is 2,4,5-trichlorophenol. prepchem.com This intermediate can be synthesized by nitrating 1,2,4-trichlorobenzene (B33124) to form 1,2,4-trichloro-5-nitrobenzene, which is then reduced to 2,4,5-trichloroaniline. prepchem.com Diazotization of the aniline (B41778) followed by hydrolysis yields 2,4,5-trichlorophenol. prepchem.com This phenol (B47542) can then be reacted with monochloroacetic acid in a basic medium, followed by acidification, to produce 2,4,5-trichlorophenoxyacetic acid, an analogue of this compound. prepchem.com

Another important precursor is 2,4,5-trichlorobenzaldehyde (B3041761), which can be used to synthesize this compound through a reaction pathway analogous to the synthesis of unsubstituted mandelic acid from benzaldehyde. wikipedia.orgscribd.com This would involve the formation of the corresponding cyanohydrin, 2,4,5-trichloromandelonitrile, followed by hydrolysis to yield this compound.

Investigation of Precursor Compound Biotransformation Pathways Yielding this compound in Research Models

This compound is a known urinary metabolite of the organophosphate insecticide tetrachlorvinphos (B1682751). publications.gc.carsc.org The biotransformation of tetrachlorvinphos has been studied in various research models to understand its metabolic fate. Biotransformation is a metabolic process, primarily occurring in the liver, that chemically alters substances to facilitate their excretion. nih.gov This process is generally divided into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. nih.govmdpi.com

In the case of tetrachlorvinphos, studies in rats have identified this compound as a urinary metabolite, indicating that the parent compound undergoes a series of metabolic transformations. publications.gc.ca The metabolic pathways of other compounds, such as trichloroethylene, also involve oxidation and conjugation steps, leading to various metabolites. nih.gov The study of these pathways is essential for understanding the toxicology and environmental impact of the parent compounds.

Research has shown that exposure to tetrachlorvinphos, for instance through treated pets, leads to the detection of this compound in the urine of both adults and children. who.intepa.gov This serves as a biomarker of exposure. who.int The levels of this metabolite can vary, as seen in a study where urinary concentrations ranged from 1.4 to 582 ng/mL in adults and 2.1 to 1558 ng/mL in children exposed to treated dogs. who.int

Table 1: Urinary Levels of this compound After Exposure to Tetrachlorvinphos

| Population | Concentration Range (ng/mL) | Source |

| Adults | 1.4 - 582 | who.int |

| Children | 2.1 - 1558 | who.int |

Derivatization Strategies for Enhanced Analytical Characterization

The analysis of polar compounds like this compound often requires derivatization to improve their volatility and chromatographic behavior for techniques like gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com Derivatization involves replacing active hydrogens on polar functional groups with nonpolar moieties. sigmaaldrich.com

Common derivatization techniques include silylation, where a silylating reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is used to form more stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Another method is methylation using reagents like diazomethane. epa.gov For compounds containing amino groups, reagents such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are used for pre-column derivatization in high-performance liquid chromatography (HPLC). shimadzu.comjascoinc.com

In the context of analyzing phenols, a related class of compounds, derivatization with pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl ethers is a common strategy. epa.gov Chemical reduction can also be employed as a derivatization technique. For example, unstable methylene-tetrahydrofolate is trapped as a stable deuterated 5-methyl-tetrahydrofolate using deuterated sodium cyanoborohydride for accurate LC-MS quantification. nih.gov These strategies enhance the sensitivity and selectivity of the analytical methods, allowing for the accurate detection and quantification of this compound and its analogues in various matrices.

Stereochemical Aspects of 2,4,5 Trichloromandelic Acid in Research

Fundamental Principles of Chirality in Alpha-Hydroxy Carboxylic Acids

Alpha-hydroxy carboxylic acids are organic compounds containing a carboxylic acid group and a hydroxyl group attached to the same carbon atom, known as the alpha-carbon. The presence of four different substituents attached to this central carbon atom is the primary condition for chirality in these molecules. libretexts.orgsavemyexams.com This asymmetric carbon atom, or stereocenter, results in the existence of non-superimposable mirror images called enantiomers. britannica.commsu.edu

These enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, a property known as optical activity. savemyexams.com One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)), while its mirror image will rotate it to the left (levorotatory, (-)) by an equal magnitude. nih.gov This differential interaction with light and other chiral entities is a cornerstone of stereochemistry.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration of each enantiomer as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). nih.govuou.ac.in This system provides an unambiguous descriptor of the three-dimensional arrangement of the substituents around the chiral center. The biological and pharmacological activities of alpha-hydroxy carboxylic acids are often enantiomer-specific, as one enantiomer may interact more favorably with chiral biological receptors, such as enzymes. nih.gov

Stereoisomerism of 2,4,5-Trichloromandelic Acid

This compound, with the chemical formula C₈H₅Cl₃O₃, is a derivative of mandelic acid. uni.lu Its structure features a central alpha-carbon atom bonded to four different groups:

A hydrogen atom

A hydroxyl group (-OH)

A carboxylic acid group (-COOH)

A 2,4,5-trichlorophenyl group

Due to the presence of this single stereocenter, this compound exhibits enantiomerism. It exists as a pair of enantiomers: (R)-2,4,5-Trichloromandelic acid and (S)-2,4,5-Trichloromandelic acid. These two molecules are non-superimposable mirror images of each other. britannica.com

A mixture containing equal amounts of both enantiomers is known as a racemic mixture or racemate. wikipedia.org This mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out. wikipedia.org

If a molecule contains more than one stereocenter, the number of possible stereoisomers increases. For a molecule with 'n' stereocenters, the maximum number of stereoisomers is 2ⁿ. Stereoisomers that are not mirror images of each other are called diastereomers. britannica.com Diastereomers have different physical properties, which can be exploited for their separation. msu.edu However, as this compound possesses only one stereocenter, it only has two stereoisomers, which are enantiomers of each other.

Methodologies for Stereochemical Assignment and Characterization

The determination of the absolute configuration and the assessment of enantiomeric purity are crucial aspects of stereochemical research. Several analytical techniques are employed for this purpose.

Chiroptical Methods: These techniques rely on the differential interaction of chiral molecules with polarized light.

Polarimetry: Measures the optical rotation of a chiral compound, which can be used to distinguish between enantiomers and determine enantiomeric excess.

Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light. The resulting spectrum is unique for each enantiomer and can be used to determine the absolute configuration by comparison with known standards or theoretical calculations.

Optical Rotatory Dispersion (ORD) Spectroscopy: Measures the change in optical rotation with wavelength.

Chromatographic Methods:

Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. This is a powerful tool for both analytical and preparative-scale resolution of enantiomers. nih.gov

Chiral Gas Chromatography (GC): Similar to chiral HPLC, but used for volatile compounds. The enantiomers are often derivatized with a chiral reagent before analysis.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent or a chiral derivatizing agent, the NMR spectra of enantiomers can become distinguishable. This allows for the determination of enantiomeric excess.

X-ray Crystallography: Provides the unambiguous determination of the three-dimensional structure of a molecule in its crystalline state, including the absolute configuration of chiral centers. ncsu.edu This is often considered the definitive method for stereochemical assignment. mdpi.commdpi.comrsc.org

Other Methods:

Stereodynamic Probes: The use of certain chemical probes can lead to a distinctive chiroptical sensor output that allows for the rapid determination of the absolute configuration and enantiomeric composition of alpha-hydroxy carboxylic acids. nih.gov

Enantioselective Synthesis and Resolution in Related Chiral Systems

The production of single enantiomers of chiral compounds is of paramount importance in various fields, particularly in the pharmaceutical industry. There are two primary strategies to achieve this: enantioselective synthesis and chiral resolution.

Enantioselective Synthesis: This approach, also known as asymmetric synthesis, aims to selectively produce one enantiomer over the other. rsc.org This can be achieved through various methods:

Use of Chiral Catalysts: Transition metal complexes with chiral ligands or organocatalysts can create a chiral environment that favors the formation of one enantiomer. rsc.orgorganic-chemistry.org

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. ncsu.edutcichemicals.com After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product.

Use of Chiral Reagents: Reagents that are themselves chiral can be used to introduce a new stereocenter with a specific configuration.

Chiral Resolution: This method involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org

Diastereomeric Crystallization: This is a classical method where the racemic mixture of a carboxylic acid is reacted with a single enantiomer of a chiral base (a resolving agent) to form a pair of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org The separated diastereomeric salts are then treated with an acid to regenerate the pure enantiomers of the carboxylic acid. libretexts.orgwipo.int Common chiral resolving agents for acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines. libretexts.org

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

Chromatographic Resolution: As mentioned previously, chiral chromatography can be used on a preparative scale to separate enantiomers. nih.gov

While specific research on the enantioselective synthesis of this compound is not widely documented in publicly available literature, the general methodologies described above for other alpha-hydroxy carboxylic acids would be applicable. For instance, the synthesis could potentially start from 2,4,5-trichlorobenzaldehyde (B3041761), followed by an asymmetric addition of a cyanide equivalent or another C1 synthon, guided by a chiral catalyst. sigmaaldrich.com Alternatively, a racemic mixture of this compound could be synthesized and then resolved using a suitable chiral base.

Biotransformation Pathways and Mechanistic Studies of 2,4,5 Trichloromandelic Acid Formation

Elucidation of Enzymatic Mechanisms in Metabolite Formation from Precursors

The formation of 2,4,5-trichloromandelic acid from its logical precursor, 2,4,5-trichloroacetophenone, involves a sequence of enzymatic reactions catalyzed by distinct enzyme families. This biotransformation is not a single-step conversion but a pathway involving at least two major enzymatic steps.

First, the carbonyl group of the acetophenone (B1666503) precursor undergoes a stereospecific reduction to form an intermediate alcohol, 2-chloro-1-(2,4-dichlorophenyl)ethanol. This reaction is predominantly catalyzed by NAD(P)H-dependent carbonyl reductases or alcohol dehydrogenases. These enzymes are part of the short-chain dehydrogenase/reductase (SDR) and aldo-keto reductase (AKR) superfamilies. Studies involving ketoreductases (KREDs) from various microorganisms, such as Lactobacillus kefir and Scheffersomyces stipitis, have demonstrated the effective reduction of structurally similar halogenated acetophenones like 2,2',4'-trichloroacetophenone. These enzymes transfer a hydride from the cofactor NADPH or NADH to the carbonyl carbon, resulting in the formation of a secondary alcohol.

Following the initial reduction, the intermediate alcohol is believed to undergo oxidation to yield the final mandelic acid metabolite. This oxidative step is likely mediated by the cytochrome P450 (CYP) enzyme superfamily. CYP enzymes are heme-containing monooxygenases renowned for their central role in the Phase I metabolism of a vast array of xenobiotics, including halogenated hydrocarbons. These enzymes catalyze various oxidative reactions, including the hydroxylation of carbon atoms. The conversion of the alcohol intermediate to a carboxylic acid would proceed through further oxidation, a known capability of the CYP system in drug and xenobiotic metabolism.

Identification of Biotransformation Products Related to this compound in Research Models

Based on available scientific literature, studies have primarily focused on the enzymatic synthesis of chiral alcohol intermediates from halogenated acetophenone precursors. While the pathway from 2,4,5-trichloroacetophenone to this compound is mechanistically plausible, comprehensive studies identifying a full profile of related biotransformation products in in vivo or in vitro research models are not extensively documented. Metabolic studies of substituted acetophenone imines in various mammalian species have shown the formation of isomeric oximes through N-hydroxylation, indicating that alternative metabolic pathways can exist for similar structures. However, specific metabolites formed alongside or from this compound have not been detailed in the reviewed research.

Comparative Biotransformation Kinetics in Various Research Organisms

Direct kinetic data for the complete biotransformation pathway to this compound in different organisms is not available in the current body of scientific literature. However, kinetic studies on the individual enzymatic steps using analogous substrates provide insight into the potential for species-specific differences. The efficiency of the initial reductive step can be compared by examining the kinetic parameters of various carbonyl reductases acting on halogenated acetophenones.

Enzyme kinetics are typically described by the Michaelis-Menten constant (Kₘ), which reflects the substrate concentration at half-maximal velocity and indicates substrate affinity, and the maximum reaction rate (Vₘₐₓ) or turnover number (kcat), which represents the enzyme's catalytic efficiency. As shown in the table below, different enzymes exhibit markedly different affinities and catalytic speeds for similar substrates, suggesting that the rate of formation of the alcohol intermediate of this compound would vary significantly depending on the specific enzymatic makeup of an organism.

| Enzyme | Source Organism | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | Reference |

|---|---|---|---|---|---|

| Wild-Type NaSDR | Novosphingobium aromaticivorans | 2-chloro-1-(2,4-dichlorophenyl) ethanone | 0.38 | 2.58 | |

| Mutant NaSDR-G145A/I199L | Novosphingobium aromaticivorans | 2-chloro-1-(2,4-dichlorophenyl) ethanone | 0.23 | 6.32 |

The data illustrates that even a minor mutation in an enzyme (Mutant NaSDR vs. Wild-Type) can lead to a lower Kₘ (higher affinity) and a higher Vₘₐₓ (greater efficiency). Such variations are common between different species, which possess homologous enzymes with distinct primary structures, leading to different kinetic profiles for the metabolism of a given xenobiotic.

Cellular and Subcellular Research on Metabolite Genesis

The genesis of this compound is a collaborative process involving enzymes located in different subcellular compartments.

The initial reductive step, converting the 2,4,5-trichloroacetophenone precursor to its alcohol intermediate, is catalyzed by carbonyl reductases. These enzymes are primarily cytosolic proteins. Therefore, the first stage of the biotransformation pathway occurs in the cytoplasm of the cell.

The subsequent oxidation of the alcohol intermediate to the final carboxylic acid product is mediated by cytochrome P450 enzymes. In mammalian cells, the vast majority of CYP enzymes involved in xenobiotic metabolism are located in the membrane of the endoplasmic reticulum (ER), where they constitute the microsomal fraction.

Advanced Analytical Techniques for the Detection and Quantification of 2,4,5 Trichloromandelic Acid in Research Samples

Development of Highly Sensitive Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the definitive identification and quantification of trace-level compounds in complex mixtures. mdpi.comnih.gov The development of a robust LC-MS/MS protocol for 2,4,5-Trichloromandelic acid involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Chromatographic Separation: The separation is typically achieved using reverse-phase liquid chromatography with a C18 column. epa.gov This technique separates compounds based on their hydrophobicity. The mobile phase composition, usually a mixture of an aqueous solution (often containing an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol, is optimized to achieve a good separation of this compound from other matrix components and isomers. epa.govresearchgate.net For instance, a gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate analytes with different polarities. nih.gov The retention time of this compound is a key parameter for its identification. It has been noted that this compound is less polar than its 2,3,6-trichloromandelic acid isomer, resulting in a longer retention time on a C18 column. epa.gov

Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of compound, often operated in the negative ion mode for acidic molecules like this compound. researchgate.neteurl-pesticides.eu

Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. mdpi.com In this process, the precursor ion (the deprotonated molecule of this compound) is selected in the first mass analyzer. It is then fragmented by collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This process of monitoring specific precursor-to-product ion transitions is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). mdpi.com For this compound, a characteristic fragmentation is the transition of the precursor ion to a product ion at m/z 209. epa.gov The presence of a similar ion-intensity ratio of approximately 1:1 for fragment masses 209 and 211 can also be monitored for identification. epa.gov

The table below summarizes typical parameters in an LC-MS/MS protocol for this compound analysis.

| Parameter | Typical Setting | Purpose |

| Chromatography | ||

| Column | Reverse-phase C18 | Separates analyte based on polarity. epa.gov |

| Mobile Phase | Acetonitrile/Water with Formic Acid | Elutes the analyte from the column. epa.gov |

| Elution Type | Gradient | Optimizes separation of multiple components. nih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | Creates charged ions for MS analysis. researchgate.net |

| Detection Mode | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity. mdpi.com |

| Precursor Ion (Q1) | [M-H]⁻ of this compound | Selects the ion of interest. |

| Product Ion (Q3) | e.g., m/z 209 | Specific fragment used for quantification. epa.gov |

Optimization of Sample Preparation Methods for Biological Matrices in Research

Biological matrices such as urine and plasma are complex, containing numerous substances like proteins, salts, and other metabolites that can interfere with the analysis. thermofisher.comphdcourses.dk Therefore, sample preparation is a critical step to extract this compound, remove interferences, and concentrate the analyte to improve detection sensitivity. thermofisher.comorganomation.com

Common sample preparation techniques include:

Protein Precipitation (PPT): For plasma or serum samples, this is often the first step. It involves adding an organic solvent like acetonitrile or an acid such as trichloroacetic acid (TCA) to precipitate and remove the majority of proteins, which can otherwise clog the chromatographic column and suppress the analyte's signal in the mass spectrometer. nih.govthermofisher.com

Liquid-Liquid Extraction (LLE): This technique separates analytes from a sample matrix based on their relative solubilities in two immiscible liquids, typically an aqueous solution and an organic solvent. thermofisher.com The choice of solvent is crucial for selectively extracting the target analyte while leaving interferences behind.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleanup and concentration. cdc.gov The sample is passed through a cartridge containing a solid adsorbent. The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a different solvent. Mixed-mode sorbents that combine multiple retention mechanisms (e.g., anion exchange and reverse-phase) can be particularly effective for complex samples. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method involves an extraction step with an organic solvent (like acetonitrile) followed by a "salting-out" step using salts like magnesium sulfate (B86663) and sodium chloride. researchgate.net This partitions the analyte into the organic layer, which can then be further cleaned up and analyzed. researchgate.net A modified QuEChERS procedure has been successfully used for various acid herbicides in food matrices. researchgate.net

The choice of method depends on the specific biological matrix, the required level of cleanliness, and the concentration of the analyte. mdpi.com For urine samples, a simple "dilute-and-shoot" approach, where the sample is filtered and diluted with the mobile phase, might be sufficient if the analyte concentration is high enough. nih.gov However, for lower concentrations or more complex matrices like plasma, more extensive cleanup like SPE or LLE is generally required. phdcourses.dk

Validation Parameters for Quantitative Assays in Academic Contexts (e.g., LOD, LOQ, linearity)

For a quantitative assay to be considered reliable in a research context, it must undergo a thorough validation process to demonstrate its performance characteristics. aphl.orgwoah.org Key validation parameters, as often guided by international standards like the ICH guidelines, include the following: ich.orgeuropa.eu

Specificity: This ensures that the analytical signal is unequivocally from the analyte of interest, this compound, and not from other components in the sample such as impurities, degradation products, or matrix components. ich.org In LC-MS/MS, specificity is largely achieved by monitoring unique precursor-to-product ion transitions. epa.gov

Linearity and Range: Linearity demonstrates that the assay's response is directly proportional to the concentration of the analyte over a specific range. ich.org To establish this, a series of calibration standards at different known concentrations are analyzed. A calibration curve is generated by plotting the response (e.g., peak area ratio of analyte to internal standard) against the concentration. chromatographyonline.com The relationship is typically assessed by the coefficient of determination (r²), which should ideally be very close to 1.0. nih.gov The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. ich.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

The LOD is the lowest concentration of the analyte that can be reliably detected by the method, though not necessarily quantified with acceptable accuracy and precision. epa.gov

The LOQ is the lowest concentration of the analyte that can be quantitatively determined with a defined level of accuracy and precision. epa.gov For one reported method for this compound in urine, the LOD was 0.63 ppb and the LOQ was 2 ppb. epa.gov

Accuracy: This measures the closeness of the determined value to the true value. It is often assessed by analyzing samples spiked with a known amount of the analyte and calculating the percent recovery. ich.org

Precision: This expresses the closeness of agreement between a series of measurements from the same sample. It is usually evaluated at two levels:

Repeatability (intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. ich.org

Intermediate Precision (inter-assay precision): Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. ich.org Precision is typically reported as the relative standard deviation (RSD) or coefficient of variation (CV). aphl.org

The table below provides an example of validation results for an analytical method.

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

| Linearity (r²) | > 0.99 | > 0.9998 nih.gov |

| Accuracy (% Recovery) | 80-120% | 95% researchgate.net |

| Precision (RSD/CV) | < 15-20% | 8% researchgate.net |

| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.63 ng/mL epa.gov |

| Limit of Quantitation (LOQ) | Signal-to-Noise > 10 | 2 ng/mL epa.gov |

Application of Internal Standards in Analytical Research Methodologies

The use of an internal standard (IS) is a cornerstone of quantitative analysis in LC-MS/MS, particularly for complex biological samples. chromatographyonline.comrecipe.de An IS is a compound with similar physicochemical properties to the analyte, which is added at a constant, known concentration to all samples, including calibrators and quality controls, prior to sample processing. chromatographyonline.comeuropa.eu

The primary purpose of an internal standard is to correct for variations that can occur during the analytical procedure. europa.eu This includes:

Variability in sample preparation and extraction recovery. chromatographyonline.com

Fluctuations in injection volume.

Signal suppression or enhancement caused by the sample matrix (matrix effects). europa.eu

Quantification is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. epa.gov This ratio is then plotted against the concentration of the calibration standards to create the calibration curve. By using this ratio, any variations that affect both the analyte and the IS to the same extent are canceled out, leading to more accurate and precise results. chromatographyonline.com

The ideal internal standard is an isotopically labeled version of the analyte (e.g., this compound-d3 or ¹³C-2,4,5-Trichloromandelic acid). europa.eu These standards have the same chemical structure and properties as the analyte, ensuring they behave almost identically during extraction and ionization, but have a different mass, allowing them to be distinguished by the mass spectrometer. europa.eu

When an isotopically labeled standard is not available, a structurally similar compound can be used. epa.gov For example, in the analysis of this compound, the structurally analogous 2,3,6-trichloromandelic acid has been used as an internal standard. epa.gov While effective, it is important to verify that the ionization efficiency and extraction recovery of the analogue are very similar to the target analyte to ensure accurate correction. epa.gov

Structural Modifications and Design of 2,4,5 Trichloromandelic Acid Analogues in Academic Inquiry

Synthesis of Novel Chlorinated Mandelic Acid Derivatives for Research

The synthesis of chlorinated mandelic acid derivatives, including 2,4,5-Trichloromandelic acid, relies on established principles of organic chemistry, often adapted to accommodate the specific challenges posed by polychlorinated aromatic rings. Research into these syntheses is crucial for creating new compounds for further study. The primary approaches begin with a suitably substituted aromatic precursor, which is then converted to the mandelic acid structure.

One common strategy involves the hydrolysis of a mandelonitrile (B1675950) intermediate. This precursor is typically formed from the corresponding chlorinated benzaldehyde (B42025). For instance, 2,4,5-trichlorobenzaldehyde (B3041761) would be reacted with a cyanide source, such as sodium cyanide, to form 2,4,5-trichloromandelonitrile. Subsequent hydrolysis of the nitrile group under acidic conditions yields the desired carboxylic acid. oaepublish.com

Another widely applicable method starts with a chlorinated acetophenone (B1666503). The acetophenone is first halogenated at the alpha-carbon to produce an α,α-dihaloacetophenone. For example, 2,4,5-trichloroacetophenone would be converted to 2,4,5-trichloro-α,α-dichloroacetophenone. This intermediate is then hydrolyzed using a base, such as sodium hydroxide, which results in the formation of the corresponding mandelic acid salt.

A third approach involves the direct chlorination of a phenylacetic acid derivative. This method can be effective but may present challenges in controlling the position and degree of chlorination on the aromatic ring, potentially leading to a mixture of isomers that require purification.

These synthetic routes are summarized in the table below.

| Starting Material | Key Intermediates | Primary Reagents | Final Product |

| Chlorinated Benzaldehyde | Chlorinated Mandelonitrile | 1. NaCN or KCN2. Strong Acid (e.g., HCl) for hydrolysis | Chlorinated Mandelic Acid |

| Chlorinated Acetophenone | α,α-Dichloroacetophenone derivative | 1. Cl₂2. NaOH for hydrolysis | Chlorinated Mandelic Acid |

| Phenylacetic Acid | Chlorinated Phenylacetic Acid | Cl₂ with catalyst | Chlorinated Mandelic Acid |

Exploration of Substituent Effects on Chemical Reactivity and Interactions

The three chlorine atoms on the phenyl ring of this compound exert significant influence over its chemical reactivity and intermolecular interactions. These effects are a combination of inductive and steric factors.

Electronic Effects: Chlorine is an electronegative atom and thus acts as an electron-withdrawing group through the sigma bond network (inductive effect). The presence of three chlorine atoms strongly pulls electron density from the aromatic ring. This has several consequences:

Increased Acidity: The electron-withdrawing nature of the chlorine atoms stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid group. This stabilization makes the proton more easily removable, thereby increasing the acidity of this compound compared to unsubstituted mandelic acid.

Reactivity of the Carbonyl Group: While electron-withdrawing groups are traditionally thought to increase the electrophilicity of a nearby carbonyl carbon, some studies suggest they can decrease it by destabilizing the ground state through reduced resonance. wikipedia.org However, the strong inductive effect is generally expected to influence the reactivity of both the carboxyl and hydroxyl groups. The relationship between substituent electronic effects and reaction rates can be quantified using linear free-energy relationships like the Hammett equation. nih.govsigmaaldrich.comsci-hub.semdpi.com The Hammett substituent constant (σ) for chlorine is positive, indicating its electron-withdrawing character, which would predict an acceleration of reactions where negative charge is built up in the transition state. sigmaaldrich.com

Intermolecular Interactions: Halogen atoms, including chlorine, can participate in specific non-covalent interactions known as halogen bonding. nih.govethz.ch In the solid state or in biological systems, the chlorine atoms of this compound can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen. These interactions, along with traditional hydrogen bonding involving the hydroxyl and carboxyl groups, can dictate the crystal packing of the molecule and its ability to bind to biological receptors. nih.govethz.ch Studies on other halogenated mandelic acids have shown that the position of the halogen substituent significantly affects molecular interactions and chiral recognition processes. nih.gov The presence of multiple chlorine atoms provides additional sites for these potential intermolecular forces, influencing the compound's physical properties and its utility in materials science, for example, as a building block for chiral coordination polymers. nih.govethz.ch

Computational Chemistry Approaches to Structure-Reactivity Relationships in Related Compounds

While specific computational studies on this compound are not widely published, the methodologies for such an investigation are well-established. Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools to predict and understand the relationship between a molecule's structure and its reactivity. nih.gov

For a molecule like this compound, DFT calculations could be employed to:

Determine Molecular Geometry: Optimize the three-dimensional structure to find the most stable conformation, providing precise bond lengths and angles.

Analyze Electronic Properties: Calculate the distribution of electron density within the molecule and map the molecular electrostatic potential (MESP). This would visually identify electron-rich and electron-poor regions, predicting sites susceptible to nucleophilic or electrophilic attack.

Quantify Reactivity Descriptors: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Model Reaction Mechanisms: Simulate reaction pathways to calculate activation energies and transition state structures. For instance, one could model the deprotonation of the carboxylic acid to theoretically confirm the increased acidity caused by the chlorine substituents.

These computational approaches have been applied to unsubstituted mandelic acid and its other derivatives to study properties like antioxidant potential by calculating parameters such as bond dissociation energy (BDE) and ionization potential (IP). nih.gov Similar in silico studies on other chlorinated aromatic compounds have been used to investigate their formation, stability, and reaction pathways. nih.gov By applying these established computational methods, researchers can gain detailed insights into how the specific 2,4,5-trichloro substitution pattern governs the molecule's properties without the immediate need for extensive laboratory work.

Design of Probes and Analytical Standards for Metabolic Pathway Research

The design of chemical probes and the synthesis of analytical standards are essential for accurately studying metabolic pathways. While this compound itself is not a widely recognized metabolite, its structure is highly relevant to the metabolism of other important chlorinated aromatic compounds, making it a valuable target for synthesis as an analytical standard.

A primary example is the herbicide (2,4,5-Trichlorophenoxy)acetic acid (2,4,5-T). wikipedia.org The metabolism of 2,4,5-T and other chlorophenoxy herbicides in plants and microorganisms has been a subject of intense research. ethz.ch Metabolic pathways can involve hydroxylation of the aromatic ring, cleavage of the ether linkage, and degradation of the acetic acid side chain. If a metabolic pathway were proposed to proceed through an intermediate with a structure similar to mandelic acid, an authentic, high-purity sample of this compound would be indispensable as an analytical standard. It would be used to:

Confirm Metabolite Identity: By comparing the retention time and mass spectrum of a suspected metabolite in a biological sample with that of the synthesized standard using techniques like liquid chromatography-mass spectrometry (LC-MS).

Quantify Metabolite Levels: To create calibration curves for the accurate measurement of the metabolite's concentration, which is crucial for understanding the kinetics and flux of the metabolic pathway.

Furthermore, mandelic acid and its derivatives are known urinary biomarkers for human exposure to aromatic industrial chemicals like styrene. wikipedia.org In the context of environmental or occupational health, if exposure to a specific trichlorinated aromatic pollutant was suspected, researchers might hypothesize the formation of a trichloromandelic acid metabolite. Synthesizing this compound would provide the necessary reference material to develop and validate a biomonitoring method to test this hypothesis. The synthesis could also incorporate isotopic labels (e.g., ¹³C or ²H) to create internal standards for use in quantitative mass spectrometry, further improving analytical accuracy.

Theoretical and Computational Studies on 2,4,5 Trichloromandelic Acid

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.govbohrium.com For 2,4,5-Trichloromandelic acid, MD simulations would provide insights into its dynamic behavior, flexibility, and interactions with its environment, such as a solvent. These simulations can reveal how the molecule changes its shape and orientation, which is crucial for understanding its chemical reactivity and potential biological activity.

Conformational analysis, often performed in conjunction with MD simulations, focuses on identifying the different spatial arrangements of atoms in a molecule, known as conformers, and determining their relative stabilities. acs.org For this compound, the rotation around the single bonds, particularly the Cα-Cβ bond and the bond connecting the phenyl ring to the α-carbon, would be of primary interest. Identifying the low-energy conformers is essential as they are the most likely to be present and participate in chemical reactions.

Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (O=C-Cα-O-H) | Relative Energy (kcal/mol) | Population (%) |

| 1 | -175° | 0.00 | 45.2 |

| 2 | -60° | 1.25 | 25.8 |

| 3 | 65° | 1.30 | 24.5 |

| 4 | 180° | 3.50 | 4.5 |

Note: This data is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and energetics of molecules. nih.gov Methods such as Density Functional Theory (DFT) and ab initio calculations can provide highly accurate information about molecular orbitals, charge distribution, and thermodynamic properties. nih.gov

For this compound, these calculations could elucidate the effects of the three chlorine substituents on the aromatic ring's electron density and reactivity. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. nih.gov Furthermore, the electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, which are important for predicting intermolecular interactions.

Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.8 D |

| Aromatic Stabilization Energy | -25.5 kcal/mol |

Note: This data is hypothetical and for illustrative purposes only.

In Silico Prediction of Reaction Mechanisms and Biotransformation Pathways

In silico tools can predict the metabolic fate of xenobiotics (foreign chemicals) in biological systems. tandfonline.comnih.govnih.gov These prediction systems use databases of known metabolic reactions and algorithms to forecast how a molecule like this compound might be transformed by metabolic enzymes, such as cytochrome P450s. frontiersin.orgq-bio.org

Such predictions are invaluable for understanding the potential persistence, and bioaccumulation of the compound in the environment and in organisms. The models can predict various biotransformation reactions, including hydroxylation, dehalogenation, and conjugation, providing a theoretical map of its metabolic pathway. This information is crucial for assessing the environmental impact and potential for bioremediation of halogenated aromatic compounds.

Hypothetical Predicted Biotransformation Products of this compound

| Predicted Product | Biotransformation Reaction | Predicted Enzyme Family |

| 2,4,5-Trichloro-α-hydroxyphenylacetic acid | Aromatic Hydroxylation | Cytochrome P450 |

| 4,5-Dichloro-2-hydroxymandelic acid | Reductive Dechlorination | Dehalogenase |

| This compound glucuronide | Glucuronidation | UDP-glucuronosyltransferase |

| 2,4,5-Trichlorobenzoylformic acid | Oxidation | Dehydrogenase |

Note: This data is hypothetical and for illustrative purposes only.

Molecular Docking Studies with Relevant Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmeilerlab.org While commonly used in drug discovery to predict the binding of a small molecule to a protein target, it can also be applied to study interactions with other macromolecules in a non-biological context.

For this compound, docking studies could be used to investigate its potential interactions with synthetic polymers, cyclodextrins, or other materials. researchgate.netmdpi.com This could be relevant for applications in materials science, for example, in the design of sensors or in understanding how the molecule might interact with environmental surfaces or remediation materials. The docking process involves predicting the binding pose and estimating the binding affinity, often expressed as a scoring function.

Hypothetical Molecular Docking Scores of this compound with a Cyclodextrin

| Macromolecule | Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| β-Cyclodextrin | Hydrophobic Cavity | -5.8 | Hydrogen bonding, van der Waals forces |

| Permethylated β-Cyclodextrin | Hydrophobic Cavity | -6.5 | Hydrophobic interactions, dipole-dipole interactions |

| α-Cyclodextrin | Hydrophobic Cavity | -4.2 | Steric hindrance, limited inclusion |

Note: This data is hypothetical and for illustrative purposes only.

Research Applications and Future Directions in 2,4,5 Trichloromandelic Acid Studies

Methodological Contributions to Biomarker Discovery and Validation in Exposure Science

The primary application of 2,4,5-trichloromandelic acid in research is as a specific biomarker of exposure to the insecticide tetrachlorvinphos (B1682751). Human biomonitoring studies have successfully used TCMA, detected in urine, to quantify exposure in adults and children, particularly in scenarios involving contact with pets treated with TCVP-containing flea collars. These studies have reported urinary concentrations ranging from 1.4 to 582 ng/mL in adults and 2.1 to 1558 ng/mL in children, demonstrating its utility in assessing residential exposure levels.

The validation of TCMA as a reliable biomarker, however, presents methodological challenges. A significant hurdle is the lack of commercially available starting materials, which complicates the synthesis of pure TCMA for use as an analytical standard. To overcome this, researchers have synthesized structurally similar analogues, such as 2,3,6-trichloromandelic acid, to serve as internal standards for quantification in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This innovative approach, while effective, highlights the need for robust analytical methods and the development of certified reference materials to ensure data accuracy and comparability across different studies. The process of biomarker validation involves confirming analytical validity and then evaluating its performance in predicting a clinical outcome or exposure level, a process that would be greatly facilitated by the availability of such standards.

Table 1: Reported Urinary Concentrations of this compound (TCMA) in Exposure Studies

| Population | Exposure Source | Concentration Range (ng/mL) | Reference |

| Adults | Dogs with TCVP collars | 1.4 - 582 | |

| Children | Dogs with TCVP collars | 2.1 - 1558 |

Role in Understanding Chlorinated Compound Metabolism Research

The formation of this compound is a key step in the metabolism of tetrachlorvinphos, illustrating a specific detoxification pathway. The metabolic process involves the oxidation of the β-carbon atom of the pesticide's side chain to form TCMA. This pathway is distinct from other common metabolic routes for organochlorine compounds, which can include hydroxylation, dechlorination, or conjugation with glutathione. For instance, the metabolism of 1,2,4-trichlorobenzene (B33124), another chlorinated hydrocarbon, primarily yields trichlorophenols and N-acetyl-S-(trichlorophenyl)-L-cysteine conjugates, showcasing different enzymatic processes.

Studies have noted sex-specific differences in TCVP metabolism; males tend to excrete more TCMA, which represents a more completely metabolized form of the parent compound, while females excrete more desmethyl tetrachlorvinphos, a product of a single metabolic step. The study of TCMA provides a valuable window into the specific enzymatic systems, likely involving cytochrome P450 monooxygenases, responsible for the oxidative degradation of certain chlorinated pesticides. Understanding these pathways is crucial for assessing the toxicokinetics and potential health risks associated with exposure to the parent compounds.

Unexplored Synthetic Routes and Derivatization Opportunities for Research

As previously noted, the synthesis of this compound is challenging due to the limited availability of starting materials. This presents a significant opportunity for research in synthetic organic chemistry. A plausible, yet largely unexplored, route could involve the formylation of 1,2,4-trichlorobenzene to produce 2,4,5-trichlorobenzaldehyde (B3041761), followed by a cyanohydrin reaction and subsequent hydrolysis to yield TCMA. A similar process has been described for preparing 2,3,5-trihalobenzaldehydes from 1,2,4-trihalobenzenes. Furthermore, the documented synthesis of the analogue 2,3,6-trichloromandelic acid from 2,3,6-trichlorobenzaldehyde (B1582093) supports the feasibility of this benzaldehyde-based approach.

For analytical purposes, the derivatization of TCMA's carboxylic acid and hydroxyl functional groups is a key area for development. Because of its high polarity and low volatility, mandelic acid and its derivatives are not suitable for direct analysis by gas chromatography (GC). Chemical derivatization can overcome these limitations and enhance analytical performance. Potential derivatization strategies include:

Alkylation/Esterification: Converting the carboxylic acid group to an alkyl ester (e.g., methyl or ethyl ester) increases volatility for GC analysis.

Acylation: Reaction of the hydroxyl group with reagents like pentafluoropropionic anhydride (B1165640) can create derivatives suitable for GC with sensitive detection methods.

Q & A

Q. What are the recommended analytical methods for detecting 2,4,5-Trichloromandelic acid in environmental samples?

Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used for detecting chlorinated mandelic acid derivatives in water matrices. Method 8151A, optimized for herbicides like 2,4,5-T (a structurally related compound), can be adapted by using surrogate standards such as 2,4-dichlorophenylacetic acid for recovery validation . Sample preparation typically involves solid-phase extraction (SPE) to concentrate analytes and reduce matrix interference.

Q. How can researchers ensure the stability of this compound during storage and handling?

Stability is influenced by temperature, light, and solvent compatibility. Store the compound at 0–6°C in inert solvents like isooctane to minimize degradation . For long-term storage, aliquot solutions to avoid repeated freeze-thaw cycles. Degradation products (e.g., trichlorophenol derivatives) should be monitored using HPLC-UV or GC-MS to confirm integrity .

Q. What synthetic routes are documented for this compound?

Synthesis often involves chlorination of mandelic acid precursors. For example, electrophilic aromatic substitution using chlorine gas or trichloroisocyanuric acid under controlled pH conditions (pH 4–6) yields the target compound. Reaction efficiency depends on temperature (optimal range: 40–60°C) and catalyst selection (e.g., FeCl₃) . Purity is verified via melting point analysis (177–181°C for related trichlorophenoxyacetic acids) .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental fate data for this compound?

Discrepancies in biodegradation or adsorption coefficients may arise from matrix effects (e.g., organic carbon content in soil). To address this, conduct controlled comparative studies using standardized OECD guidelines. For instance, spiked aqueous samples vs. soil-slurry systems can isolate matrix-specific behavior . Statistical tools like ANOVA should be applied to differentiate experimental noise from true variability .

Q. What experimental designs optimize chiral resolution of this compound enantiomers?

Use chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate). Mobile phase optimization (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid) enhances enantioselectivity. For validation, compare retention times with deuterated analogs (e.g., 2,4,5-T-d4) and confirm via circular dichroism (CD) spectroscopy .

Q. How do pH and redox conditions influence the reactivity of this compound in aqueous systems?

Under acidic conditions (pH < 3), the compound undergoes hydrolysis to form 2,4,5-trichlorophenol. In alkaline environments (pH > 9), oxidative degradation via hydroxyl radicals dominates. Redox potential (Eh) measurements using platinum electrodes can map reaction pathways, while LC-QTOF-MS identifies transient intermediates .

Q. What strategies mitigate interference from co-eluting chlorinated analogs in chromatographic analysis?

Employ tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) for isomers like 2,4,6-Trichloromandelic acid. Alternatively, derivatization with pentafluorobenzyl bromide improves separation efficiency in GC by enhancing volatility and detector response .

Methodological Considerations

Q. How should researchers validate quantitative methods for this compound in complex matrices?

Follow ISO 17025 protocols:

- Linearity : 5-point calibration curves (0.1–50 µg/L) with R² ≥ 0.995.

- Recovery : Spike samples with 54–150% of the target analyte and use surrogate standards (e.g., 2,4-Dichlorophenylacetic acid) .

- Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) in low-concentration spikes .

Q. What safety protocols are critical when handling this compound in the lab?

- Use fume hoods and PPE (nitrile gloves, goggles) to prevent dermal/ocular exposure.

- Avoid storage near bases or reducing agents to prevent exothermic reactions.

- Dispose of waste via EPA-approved incineration (≥ 850°C) to prevent dioxin formation .

Data Analysis and Reporting

Q. How should researchers address variability in bioaccumulation studies of this compound?

Apply log-transformation to non-normal data and use robust regression models (e.g., Huber regression) to account for outliers. Report uncertainties using confidence intervals (95% CI) and provide raw data in appendices for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.